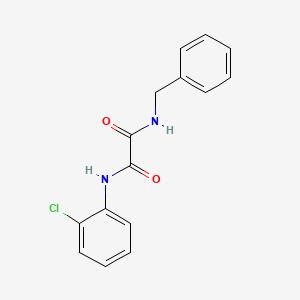

N-benzyl-N'-(2-chlorophenyl)ethanediamide

Vue d'ensemble

Description

“N-benzyl-N’-(2-chlorophenyl)ethanediamide” is a chemical compound . Its molecular formula is C15H12Cl2N2O2 .

Molecular Structure Analysis

The molecular structure of “N-benzyl-N’-(2-chlorophenyl)ethanediamide” consists of 15 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 323.174 Da and the monoisotopic mass is 322.027588 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-N’-(2-chlorophenyl)ethanediamide” include a molecular formula of C15H12Cl2N2O2, an average mass of 323.174 Da, and a monoisotopic mass of 322.027588 Da .Applications De Recherche Scientifique

Occupational and Environmental Health Concerns

Occupational exposure to chlorinated solvents, which are chemically related to N-benzyl-N'-(2-chlorophenyl)ethanediamide, has been linked to various adverse health effects, including toxicity to the central nervous system, reproductive issues, liver and kidney damage, and carcinogenicity. Despite their known risks, many chlorinated solvents remain in widespread use due to their effectiveness in industrial applications. The definitive studies on the specific health impacts of these chemicals, particularly those involving biomarker studies, have yet to be conducted, suggesting a gap in the literature that future research could aim to fill (Ruder, 2006).

Bioremediation of Contaminated Soils

Research on the bioremediation of DDT-contaminated soils, which shares structural similarities with this compound, indicates the potential for bacteria and fungi to degrade chlorinated compounds. Biodegradation, which includes mechanisms such as dechlorination and ring cleavage, represents a cost-effective method for reducing soil concentrations of hazardous chemicals. Understanding the factors that influence the effectiveness of bioremediation strategies can inform the development of treatments to enhance the degradation process in contaminated environments (Foght, April, Biggar, & Aislabie, 2001).

Persistent Environmental Contaminants

Chlorophenols, related to the chlorophenyl group in this compound, have been identified as persistent environmental contaminants that can exert moderate toxic effects on mammalian and aquatic life. The persistence and bioaccumulation potential of these compounds depend on environmental conditions and the presence of microorganisms capable of degrading them. Their strong organoleptic effects highlight the need for ongoing monitoring and assessment of their impact on the environment and human health (Krijgsheld & Gen, 1986).

Propriétés

IUPAC Name |

N-benzyl-N'-(2-chlorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-12-8-4-5-9-13(12)18-15(20)14(19)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLORWBWKUVQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4609350.png)

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B4609360.png)

![3-[(2-isopropylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4609361.png)

![1-{2-(2-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}azepane](/img/structure/B4609375.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4609379.png)

![N-(2,5-dichlorophenyl)-2-[3-(hydrazinocarbonyl)-1-piperidinyl]acetamide](/img/structure/B4609381.png)

![2-{[2-(4-chlorophenoxy)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B4609390.png)

![4-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B4609396.png)

![3-allyl-2-[(4-isopropoxybenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4609410.png)

![3-benzyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4609415.png)

![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-methylpiperidine](/img/structure/B4609421.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4609426.png)

![6-(4-methoxyphenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4609440.png)

![N-benzyl-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B4609455.png)